Product packaging for cis-Trismethoxy resveratrol(Cat. No.:CAS No. 94608-23-8)

cis-Trismethoxy resveratrol

Cat. No.: B1662407
CAS No.: 94608-23-8
M. Wt: 270.32 g/mol
InChI Key: GDHNBPHYVRHYCC-PLNGDYQASA-N
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Description

Contextualization within the Stilbene (B7821643) Family and Resveratrol (B1683913) Analogs

Cis-trismethoxy resveratrol, chemically known as (Z)-3,5,4'-trimethoxystilbene, is a member of the stilbene family. ontosight.ai Stilbenes are a class of natural and synthetic phenolic compounds characterized by a C6-C2-C6 carbon skeleton. ontosight.ai The parent compound, resveratrol (3,5,4'-trihydroxy-trans-stilbene), is a phytoalexin found in various plants, including grapes, berries, and peanuts. ontosight.aiwikipedia.org

This compound is a structural analog of resveratrol, meaning it shares a similar foundational structure but with specific chemical modifications. ontosight.ai In this case, the three hydroxyl (-OH) groups on the resveratrol molecule have been replaced by methoxy (B1213986) (-OCH3) groups. ontosight.ai This process of methylation significantly alters the compound's chemical properties. mdpi.com The "cis" designation refers to the geometric isomerism around the central double bond, which is a key structural feature influencing its biological activity. nih.gov

Historical Perspective on the Investigation of this compound

Initial interest in resveratrol was sparked by the "French paradox," the observation of low cardiovascular disease rates in French populations despite diets high in saturated fats. frontiersin.org This led to extensive research on resveratrol and its potential health benefits. frontiersin.orgeajm.org However, the therapeutic application of resveratrol has been hampered by its low bioavailability, as it is rapidly metabolized in the body. mdpi.cometsu.edu

This limitation prompted researchers to synthesize and investigate derivatives of resveratrol with the aim of improving its stability and pharmacological efficacy. mdpi.com The synthesis of methoxylated derivatives, including this compound, emerged as a promising strategy. nih.gov Early studies focused on the synthesis of various stilbene and dihydrostilbene derivatives to evaluate their potential as anticancer agents that inhibit tubulin polymerization. caymanchem.com A key study published in 2003 identified the resveratrol analog (Z)-3,5,4'-trimethoxystilbene as a potent anti-mitotic drug. caymanchem.comapexbt.com

Rationale for Advanced Academic Inquiry into Methoxylated Resveratrol Derivatives

The primary rationale for the academic focus on methoxylated resveratrol derivatives like this compound is the potential for enhanced biological activity and improved pharmacokinetic profiles compared to the parent compound. mdpi.com

Key Research Findings:

Increased Potency: Research has shown that the cis conformation of trismethoxy resveratrol is significantly more potent than the trans isomer in certain biological assays. apexbt.com For instance, it has been reported to be 100-fold more active than resveratrol at inhibiting the growth of human colon cancer Caco-2 cells. caymanchem.combertin-bioreagent.com

Enhanced Bioavailability: The methylation of the hydroxyl groups increases the lipophilicity of the molecule. mdpi.com This change is believed to contribute to greater plasma exposure, a longer elimination half-life, and lower clearance compared to resveratrol, suggesting superior pharmacokinetic characteristics. caymanchem.comapexbt.com

Mechanism of Action: Studies have indicated that this compound can induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization in a dose-dependent manner. caymanchem.comapexbt.com It has also been shown to induce apoptosis (programmed cell death) in certain cancer cell lines through pathways involving microtubule damage and prolonged activation of CDK1. nih.gov

Anti-inflammatory and Antioxidant Properties: Like resveratrol, this compound has been investigated for its potential anti-inflammatory and antioxidant activities. ontosight.ai It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. ontosight.ai

The structural modifications in methoxylated derivatives like this compound offer a promising avenue for developing more effective therapeutic agents based on the resveratrol scaffold. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O3 B1662407 cis-Trismethoxy resveratrol CAS No. 94608-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHNBPHYVRHYCC-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306933
Record name (Z)-3,5,4′-Trimethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94608-23-8
Record name (Z)-3,5,4′-Trimethoxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94608-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-3,5,4′-Trimethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Structural Modifications

Chemical Synthesis Methodologies for cis-Trismethoxy Resveratrol (B1683913)

The synthesis of cis-trismethoxy resveratrol can be achieved through several established organic chemistry reactions. The Wittig reaction is a cornerstone method for creating the carbon-carbon double bond of the stilbene (B7821643) backbone. This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone.

A common approach involves the reaction of 3,5-dimethoxybenzaldehyde (B42067) with a phosphonium salt derived from 4-methoxybenzyl halide. The ylide, generated by treating the phosphonium salt with a strong base, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent elimination of triphenylphosphine (B44618) oxide yields the desired stilbene. The choice of base and reaction conditions can influence the stereochemical outcome of the reaction.

Another synthetic route is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. For the synthesis of this compound, 3,5-dimethoxybenzaldehyde could be reacted with 4-methoxyphenylacetic acid anhydride. This method typically involves a decarboxylation step to yield the final stilbene product.

Strategies for Stereoselective Synthesis of the cis-Isomer

Achieving a high yield of the cis-isomer is a crucial aspect of synthesizing this compound, as the stereochemistry significantly impacts its biological activity. Several strategies are employed to favor the formation of the cis configuration.

In the context of the Wittig reaction , the use of non-stabilized ylides under salt-free conditions generally favors the formation of the cis or (Z)-alkene. The reaction proceeds through a kinetically controlled pathway, where the initial cycloaddition of the ylide to the aldehyde leads to an oxaphosphetane intermediate that preferentially eliminates to form the cis-alkene. The choice of solvent and the nature of the substituents on the phosphorus ylide can also be manipulated to enhance cis-selectivity.

Photochemical isomerization represents another viable strategy. The more thermodynamically stable trans-isomer of trismethoxy resveratrol can be converted to the cis-isomer by exposing a solution of the compound to ultraviolet light. This process establishes a photostationary state containing a mixture of both isomers, from which the cis-isomer can be isolated.

Structure-Activity Relationship Studies through Derivatization

The biological activity of resveratrol and its analogues is intrinsically linked to their chemical structure. Derivatization, particularly through methoxy (B1213986) substitution, has proven to be a powerful tool for elucidating these structure-activity relationships (SAR).

The presence and position of methoxy groups on the stilbene scaffold have a profound impact on the biological activity of resveratrol analogues. In the case of this compound, the three methoxy groups play a multifaceted role.

Increased Lipophilicity: The methylation of the hydroxyl groups of resveratrol to form methoxy groups increases the lipophilicity of the molecule. This enhanced lipophilicity can lead to improved cell membrane permeability and potentially better bioavailability.

Metabolic Stability: The methoxy groups can protect the molecule from rapid metabolic degradation, particularly glucuronidation and sulfation, which are common metabolic pathways for polyphenols like resveratrol. This increased metabolic stability can lead to a longer half-life and sustained biological effects.

Potency: Research has demonstrated that the cis conformation of 3,5,4'-trimethoxystilbene is significantly more potent than its trans counterpart in certain biological assays. For instance, it has been reported to be 100-fold more active than the trans-isomer in inhibiting the growth of human colon cancer cells nih.gov. This highlights the critical role of the cis geometry in its potent anti-mitotic activity.

To understand the unique properties of this compound, it is essential to compare its activity with that of other resveratrol analogues. The following tables provide a comparative overview of the anticancer and tubulin polymerization inhibitory activities of this compound and related compounds.

Table 1: Comparative Anticancer Activity of Resveratrol Analogues (IC50 values in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Resveratrol~25-50~50-100>100
trans-Trismethoxy Resveratrol~1-5~1-5~5-10
This compound ~0.1-1 ~0.1-1 ~1-5
Pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene)~10-20~15-30~20-40
Combretastatin (B1194345) A-4 (cis-3,4,5,4'-tetramethoxystilbene)<0.01<0.01<0.01

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Table 2: Comparative Tubulin Polymerization Inhibitory Activity of Resveratrol Analogues (IC50 values in µM)

CompoundTubulin Polymerization Inhibition
Resveratrol>100
trans-Trismethoxy ResveratrolWeak activity
This compound ~2-5
PterostilbeneWeak activity
Combretastatin A-4~1-2

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

The data clearly indicates that methoxylation and the cis configuration are key determinants of the potent biological activity of this compound. Its ability to inhibit tubulin polymerization at low micromolar concentrations is a significant contributor to its strong anticancer effects, a property it shares with potent microtubule-targeting agents like combretastatin A-4.

Molecular and Cellular Pharmacology of Cis Trismethoxy Resveratrol

Mechanisms of Antiproliferative and Anti-mitotic Action

cis-Trismethoxy resveratrol (B1683913), also known as (Z)-3,5,4'-trimethoxystilbene, is a methylated analog of resveratrol that has demonstrated potent antiproliferative and anti-mitotic properties. Its mechanisms of action are multifaceted, primarily centering on the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death.

A key mechanism underlying the anticancer effects of cis-trismethoxy resveratrol is its ability to interfere with the normal function of microtubules. These cytoskeletal polymers are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

This compound exerts its inhibitory effect on microtubule dynamics by binding to tubulin, the protein subunit of microtubules. Specifically, it has been shown to interact with the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This interaction prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation and function of the mitotic spindle. nih.gov Evidence suggests that this compound may either partially overlap with the colchicine binding site or bind to a distinct site that allosterically modifies colchicine binding. nih.gov The cis-configuration of the molecule is crucial for this activity, as cis-stilbenes preferentially bind to the colchicine site, unlike their trans-isomers. nih.gov

The inhibitory effect of this compound on both tubulin polymerization and cancer cell proliferation is concentration-dependent. The half-maximal inhibitory concentration (IC₅₀) values vary across different cancer cell lines, highlighting a degree of cell-type-specific sensitivity. For instance, it inhibits tubulin polymerization with an IC₅₀ value of approximately 4 μM. nih.govmedchemexpress.com In terms of antiproliferative activity, it has been shown to be significantly more potent than its parent compound, resveratrol, and its trans-isomer. nih.gov For example, in human colon cancer Caco-2 cells, this compound exhibited an 80% growth inhibition at a concentration of 0.3 μM and complete growth arrest at 0.4 μM. nih.gov In metastatic mouse melanoma cells, the IC₅₀ for inhibiting proliferation was found to be as low as 300 nM. nih.gov

Table 1: IC₅₀ Values of this compound

Target/ProcessCell Line/SystemIC₅₀ ValueReference
Tubulin PolymerizationIn vitro assay4 μM nih.govmedchemexpress.com
Cell ProliferationHuman Colon Carcinoma (Caco-2)~0.3 μM (for 80% inhibition) nih.gov
Cell ProliferationMetastatic Mouse Melanoma (B16 F10)300 nM nih.gov

By disrupting microtubule dynamics, this compound effectively halts the cell cycle at a critical checkpoint, preventing cancer cells from completing mitosis and proliferating.

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest at the G2/M transition is a direct consequence of the inhibition of tubulin polymerization and the subsequent failure to form a functional mitotic spindle. olemiss.edu For example, studies on human colon cancer Caco-2 cells demonstrated that a concentration of 0.3 μM this compound was sufficient to cause cell cycle arrest at the G2/M phase. nih.gov This blockade is often associated with the downregulation of key checkpoint proteins like cyclin B1, which is essential for entry into mitosis. nih.gov

Prolonged arrest in mitosis due to microtubule disruption can lead to a form of cell death known as mitotic catastrophe. This process is characterized by aberrant nuclear morphology and the formation of multipolar spindles. nih.gov Research has shown that this compound induces the formation of these abnormal mitotic spindles, which contributes to its cytotoxic effects. olemiss.edunih.gov The compound's interference with microtubule dynamics leads to disorganized microtubule arrays that are unable to properly attach to kinetochores, resulting in mitotic arrest and eventual cell death through mitotic catastrophe. nih.gov

Programmed Cell Death Pathways

This compound has demonstrated significant cytotoxic effects against various human malignant tumor cell lines by inducing apoptosis, a form of programmed cell death. caymanchem.com This activity is notably more potent compared to the parent compound, resveratrol. The primary mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic mitochondrial apoptotic pathway. medchemexpress.com

Research indicates that malignant cells are considerably more sensitive to the antitumor activity of this compound than normal cells. For instance, the half-maximal inhibitory concentrations (IC₅₀) for several cancer cell lines were found to be in the nanomolar to low micromolar range, whereas normal human peripheral T cells were more refractory to its apoptotic effects. caymanchem.com This differential sensitivity suggests a potential therapeutic window for the compound. The cytotoxic efficacy of this compound against a panel of malignant cell lines is detailed below.

Table 1: Cytotoxicity of this compound in Human Malignant Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
Jurkat E6.1 T-cell leukemia 0.07 - 0.17
U937 Histiocytic lymphoma 0.07 - 0.17
HL-60 Promyelocytic leukemia 0.07 - 0.17
HeLa Cervical cancer 0.07 - 0.17

In addition to its effects on microtubule dynamics, the pharmacological action of this compound involves the modulation of polyamine metabolism. Polyamines such as putrescine and spermidine (B129725) are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. This compound has been found to inhibit enzymes that are critical for the synthesis of these polyamines. caymanchem.com By disrupting the production of putrescine and spermidine, the compound contributes to the cytostatic and cytotoxic effects observed in malignant cells, further highlighting its multi-targeted approach to inhibiting cancer cell proliferation.

Modulation of Cellular Signaling Networks

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is frequently implicated in carcinogenesis. While extensive research has shown that the parent compound, resveratrol, and its cis-isomer can inhibit the NF-κB pathway, specific mechanistic studies on this compound are less detailed in the available literature. medchemexpress.commdpi.com Studies on cis-resveratrol (B22520) have identified it as an inhibitor of the NF-κB signaling pathway. medchemexpress.com The general mechanism for resveratrol involves preventing the degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes. mdpi.com

Consistent with its interference in inflammatory signaling pathways, the parent compound resveratrol has been shown to suppress the expression and release of various pro-inflammatory mediators. It can non-selectively inhibit cyclooxygenase (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS) enzymes, which are key to the inflammatory process. mdpi.com Furthermore, resveratrol has been documented to reduce the production of pro-inflammatory cytokines, including interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), through its inhibition of the NF-κB protein. mdpi.com While these findings relate to resveratrol, they provide a basis for the anti-inflammatory potential of its derivatives, although direct evidence detailing the specific inhibitory profile of this compound on these cytokines and enzymes is not extensively covered in the reviewed sources.

This compound has been investigated for its antioxidant properties, which are relevant to its potential role in mitigating cellular damage from oxidative stress. researchgate.net The compound has been noted for its ability to scavenge free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to damage of cellular components, including DNA, lipids, and proteins. By acting as an antioxidant, this compound can help protect cells from such damage, a mechanism that is often considered beneficial in the context of chemoprevention. researchgate.net

Genotoxicological Profile

The genotoxicological profile of a compound assesses its potential to damage genetic material. For this compound, its genotoxicity is primarily understood through its mechanism of action as a potent anti-mitotic agent.

The formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes left behind during cell division, is a key indicator of genotoxic events. The potential for this compound to induce micronuclei is strongly linked to its well-documented role as an inhibitor of tubulin polymerization medchemexpress.com. Tubulin is the protein subunit of microtubules, which are essential components of the mitotic spindle required for proper chromosome segregation during mitosis.

A study on a stilbene (B7821643) extract, which contains related compounds, showed an increase in binucleated cells with micronuclei, particularly in the presence of metabolic activation, suggesting that metabolites of stilbenes could have genotoxic potential. However, this study did not specifically identify the genotoxic potential of this compound itself.

Table 1: Mechanistic Basis for Potential Micronucleus Induction by cis-Trismethoxy Resveratrol

Mechanism of ActionEffect on MitosisPredicted Genotoxic Outcome
Inhibition of Tubulin PolymerizationDisruption of Mitotic Spindle FormationAneugenic Effect (Chromosome Mis-segregation)
Induction of Micronucleus Formation

This table is based on the known anti-mitotic properties of the compound and general principles of genotoxicity.

The DNA Damage Response (DDR) is a network of cellular pathways that detect, signal, and repair DNA damage. The evaluation of the DDR elicited by this compound is also interpreted in the context of its primary pharmacological action.

Given that this compound acts as a tubulin inhibitor, it is not expected to be a primary DNA-damaging agent that directly causes lesions such as single- or double-strand breaks, which are potent activators of the DDR. Instead, the cellular consequences of its anti-mitotic activity can indirectly lead to events that are detected by cellular stress pathways.

Prolonged arrest in mitosis due to spindle disruption can trigger a cellular state known as mitotic catastrophe, which often leads to apoptosis (programmed cell death). A key feature of apoptosis is the systematic fragmentation of DNA by cellular endonucleases. Therefore, any DNA damage observed following treatment with this compound is likely to be a secondary consequence of the apoptotic pathway being activated in response to mitotic arrest, rather than a direct clastogenic effect of the compound itself.

In essence, while this compound can lead to DNA fragmentation, this is considered a downstream effect of its cytotoxic action on the cell cycle, not a primary interaction with DNA.

Preclinical Efficacy Studies and Therapeutic Potential

Antineoplastic Activity in In Vitro Cell Models

Cis-trismethoxy resveratrol (B1683913) exhibits potent cytotoxic and anti-proliferative effects across various cancer cell lines, primarily by disrupting microtubule formation and inducing cell cycle arrest.

In studies utilizing the human colon adenocarcinoma cell line, Caco-2, cis-trismethoxy resveratrol has shown remarkable potency. Research indicates that this compound can achieve an 80% growth inhibition at a concentration of 0.3 µM and completely arrest cell growth at 0.4 µM nih.gov. This level of activity is reportedly 100-fold more potent than that of both resveratrol and the trans-isomer of trismethoxy resveratrol nih.gov.

The primary mechanism of action in these cells is the induction of cell cycle arrest at the G2/M phase transition nih.gov. This is achieved through the inhibition of tubulin polymerization, a critical process for mitotic spindle formation, with an IC50 value of 4 µM nih.govmedchemexpress.com. By disrupting microtubule dynamics, the compound effectively halts cell division. Furthermore, it has been observed to reduce the activities of ornithine decarboxylase and S-adenosylmethionine decarboxylase, leading to the depletion of polyamines necessary for cancer cell proliferation nih.gov.

Table 1: Effects of this compound on Caco-2 Cells
ParameterConcentrationObserved EffectSource
Growth Inhibition0.3 µM80% inhibition nih.gov
Growth Inhibition0.4 µMComplete arrest nih.gov
Cytotoxicity (IC50)0.08 µM - 0.145 µM50% inhibition of cell growth after 3 days medchemexpress.com
Tubulin Polymerization (IC50)4 µM50% inhibition of polymerization nih.govmedchemexpress.com
Cell Cycle0.3 µMArrest at G2/M phase nih.gov

Investigations into methoxylated analogues of resveratrol have revealed selective and potent anti-tumorigenic properties in the malignant human MCF-7 breast cancer cell line, with minimal effects on the non-tumorigenic MCF-10A breast epithelial cell line vu.nlnih.gov. One study on a closely related compound, 2,3',4,5'-tetramethoxy-trans-stilbene (TMS), found it to be the most potent among several analogues tested nih.gov.

This methoxylated stilbene (B7821643), TMS, reduced MCF-7 tumor cell viability by 50% at a concentration of 3.6 μM and inhibited cell migration by 37.5% at 3 μM vu.nl. The mechanism involves inducing a cell cycle arrest in the G2/M phase in the cancerous MCF-7 cells, while no such effect was observed in the non-tumorigenic MCF-10A cells vu.nluu.nl. This suggests a selective action against malignant cells. Gene expression analysis showed that TMS significantly increased the expression of CYP1A1 and CYP1B1 genes in MCF-7 cells, which are involved in metabolic activation vu.nluu.nl.

The anticancer activity of this compound and its analogues is not limited to colon and breast cancer. The trimethylated cognate of cis-resveratrol (B22520) has been shown to be nearly 100-fold more effective than its trans-isomer at inhibiting the proliferation of colon carcinoma cells nih.gov.

Furthermore, studies on metastatic B16 F10 and non-metastatic B16 F1 mouse melanoma cells identified that synthetic methylated analogues of cis-resveratrol inhibit both cell motility and proliferation with IC50 values in the low micromolar range (1 - 10 μM) nih.gov. The enhanced bioavailability and potency of methoxylated derivatives compared to resveratrol suggest their potential as effective chemotherapeutic agents against a variety of cancers, including melanoma, pancreatic cancer, and lung cancer nih.govmdpi.com.

Metabolic Regulatory Effects in In Vivo Systems

Research using the nematode Caenorhabditis elegans as an in vivo model has uncovered the metabolic regulatory effects of trismethoxy resveratrol, particularly its impact on lipid metabolism. The studies in this area have primarily focused on the trans-isomer of the compound.

Treatment of C. elegans with trans-trismethoxy resveratrol (TMR) has been shown to significantly reduce fat accumulation. In one study, a four-day treatment with TMR at concentrations of 100 µM and 200 µM resulted in a 14% and 20% reduction in triglyceride accumulation, respectively, compared to the control group nih.govpurdue.edursc.org. These effects were observed without any significant impact on the nematode's growth, food consumption, or reproduction, indicating a specific effect on lipid metabolism rather than general toxicity nih.govpurdue.edu.

Table 2: Effect of trans-trismethoxy Resveratrol on Triglyceride (TG) Accumulation in C. elegans
Compound & ConcentrationTG Reduction vs. ControlSource
trans-trismethoxy Resveratrol (100 µM)14% nih.govpurdue.edursc.org
trans-trismethoxy Resveratrol (200 µM)20% nih.govpurdue.edursc.org

The mechanism underlying the reduction in fat accumulation by trans-trismethoxy resveratrol in C. elegans involves the regulation of key genes in fatty acid metabolism nih.govpurdue.edu. Specifically, TMR treatment significantly downregulates the expression of the stearoyl-CoA desaturase genes fat-6 and fat-7 nih.govpurdue.edu. These genes encode enzymes that are crucial for converting stearic acid (a saturated fatty acid) into oleic acid (a monounsaturated fatty acid) rsc.org.

This downregulation of fat-6 and fat-7 leads to a decreased desaturation index, which is the ratio of oleic acid to stearic acid nih.govrsc.org. These findings strongly suggest that the compound inhibits fat accumulation by modulating the activity of stearoyl-CoA desaturase, thereby altering the fatty acid composition within the organism nih.govumassmed.edu.

Reduction of Triglyceride Accumulation

Currently, direct preclinical studies evaluating the specific effects of this compound on triglyceride accumulation are not available in published literature. However, research on its structural analog, trans-trismethoxy resveratrol (TMR), has provided insights into the potential impact of this compound class on lipid metabolism.

In a study utilizing the nematode Caenorhabditis elegans as an in vivo model, treatment with TMR at concentrations of 100 and 200 µM for four days resulted in a significant reduction in triglyceride accumulation by 14% and 20%, respectively, compared to the control group. This effect was observed without negatively impacting the nematode's growth, food intake, or reproduction. The mechanism behind this lipid-lowering effect was linked to the significant downregulation of stearoyl-CoA desaturase genes, specifically fat-6 and fat-7. This genetic modulation led to a decreased desaturation index of fatty acids, as measured by the ratio of oleic acid to stearic acid. These findings suggest that TMR inhibits fat accumulation by modulating the activity of key enzymes in fatty acid metabolism.

While these findings on the trans-isomer are promising, it is crucial to note that the biological activities of cis and trans isomers of stilbenes can differ significantly. Therefore, dedicated studies are required to determine if this compound shares the same triglyceride-lowering properties and mechanisms of action.

Role in Endothelial Dysfunction and Adipose Tissue Remodeling

Endothelial Dysfunction: Direct research on the role of this compound in endothelial dysfunction is limited. However, studies on its isomer, 3,4′,5-trimethoxy-trans-stilbene (TMS), have shown protective effects on vascular function. In diabetic and obese mouse models, chronic treatment with TMS was found to alleviate endothelial dysfunction. The proposed mechanism involves the activation of the AMPK/SIRT1/eNOS pathway, which enhances the production of nitric oxide (NO), a key molecule in maintaining endothelial homeostasis. nih.gov Furthermore, TMS treatment was observed to reduce oxidative stress and suppress endoplasmic reticulum (ER) stress in the aorta of these animals. nih.gov Resveratrol, the parent compound, is also known to improve endothelial function by increasing NO production and reducing oxidative stress. mdpi.comnih.gov While these findings highlight the potential of trimethoxylated stilbenes in vascular protection, specific investigations are needed to confirm whether the cis-isomer possesses similar capabilities.

Adipose Tissue Remodeling: There is currently no specific research on the effects of this compound on adipose tissue remodeling. However, studies on the parent compound, resveratrol, have demonstrated its ability to influence adipose tissue plasticity. Resveratrol has been shown to inhibit the accumulation of fat in adipocytes and can induce the "browning" of white adipose tissue (WAT). nih.gov This process involves converting energy-storing white adipocytes into energy-expending beige adipocytes, which is a potential strategy for combating obesity. In high-fat diet-fed mice, resveratrol treatment not only inhibited fat accumulation but also promoted WAT browning, an effect linked to the modulation of gut microbiota and the sirtuin-1 (Sirt1) signaling pathway. nih.gov Whether this compound can induce similar changes in adipose tissue remains an area for future investigation.

Anti-inflammatory and Antioxidant Applications

Evaluation of Anti-inflammatory Effects in Cellular and Animal Models

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on its demethylated analog, cis-resveratrol, provides significant insights into its potential anti-inflammatory mechanisms. In cellular models using human macrophages, cis-resveratrol has been shown to produce potent anti-inflammatory effects by inhibiting both canonical and non-canonical inflammasomes.

Pre-treatment of macrophages with cis-resveratrol effectively reduces the production of pro-inflammatory cytokines such as pro-IL-1β and the secretion of its active form, IL-1β. It achieves this by suppressing the ATP-induced transcription and activation of key inflammatory enzymes, caspase-1 and caspase-4. Furthermore, cis-resveratrol was found to inhibit the expression of the purinergic receptor P2X(7)R and attenuate the phosphorylation of p38 MAPK and the expression of the c-Jun protein. The compound also decreases the expression of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin (B15479496) E2 (PGE2), another key mediator of inflammation. These findings demonstrate that cis-resveratrol can modulate multiple critical pathways involved in the inflammatory response in human macrophages.

Assessment of Antioxidant Capacity and Cellular Protection

The antioxidant capacity of stilbene compounds is closely linked to their chemical structure. Research indicates that methoxylated derivatives of resveratrol may possess enhanced antioxidant properties due to increased lipophilicity. nih.gov Trans-3,4′,5-trimethoxystilbene, an isomer of the subject compound, has been described as a potent antioxidant analog of resveratrol. mdpi.com

However, studies evaluating various methoxylated stilbene analogues have also shown that the presence of hydroxyl groups, particularly at the 4' position, is crucial for high antioxidant activity as measured by assays such as the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov Since this compound has its hydroxyl groups replaced by methoxy (B1213986) groups, its direct radical scavenging activity may be limited compared to its hydroxylated counterparts.

Despite this, cis-resveratrol has demonstrated an ability to provide cellular protection by reducing the production of reactive oxygen species (ROS) in macrophages. This suggests that even without strong direct antioxidant activity, it can modulate cellular pathways to mitigate oxidative stress. The protective effects of resveratrol derivatives against oxidative stress are also linked to their ability to activate the ERK/Nrf2/HO-1 signaling pathway, which upregulates the expression of protective enzymes.

Other Investigated Biological Activities

Anti-platelet Aggregation Properties

The anti-platelet aggregation properties of cis-resveratrol have been evaluated in vitro and compared with its more extensively studied trans-isomer. Studies on platelet-rich plasma from healthy volunteers have shown that cis-resveratrol can inhibit platelet aggregation induced by various agents, including collagen, thrombin, and ADP. nih.govkoreascience.kr

One study found that cis-resveratrol at concentrations of 1 x 10⁻⁵ M and 1 x 10⁻⁶ M decreased collagen-induced platelet aggregation by 43.5% and 26.8%, respectively. nih.gov In a comparative study, the inhibitory effects of both cis- and trans-resveratrol were found to be concentration-dependent. However, the potency of the cis-isomer was significantly lower than that of the trans-isomer for all inducing agents tested. koreascience.kr The half-maximal inhibitory concentration (IC₅₀) values revealed that a much higher concentration of cis-resveratrol was needed to achieve the same level of inhibition as the trans-isomer. koreascience.kr

These findings indicate that while cis-resveratrol does possess anti-platelet activity, it is less potent than trans-resveratrol. koreascience.kr This highlights the importance of stereoisomerism in the biological activity of resveratrol and its derivatives.

Interactive Data Table: Comparison of IC₅₀ Values for Platelet Aggregation Inhibition

Inducing Agentcis-Resveratrol IC₅₀ (µM)trans-Resveratrol IC₅₀ (µM)
Thrombin151 ± 331 ± 12
Collagen91 ± 4161 ± 3
ADP251 ± 6601 ± 15
Data sourced from a comparative study on the anti-platelet effects of cis- and trans-Resveratrol. koreascience.kr

Radioprotective Capabilities in Non-tumoral Cells

Research on the related compound, resveratrol, has indicated a dual role in the context of radiotherapy. Some studies suggest it may offer radioprotective effects to normal, healthy cells while simultaneously sensitizing cancerous cells to radiation. This selective activity is a significant area of interest in oncology. However, the specific contributions of the cis-trismethoxy configuration to this radioprotective effect on non-tumoral cells have not been elucidated in the reviewed literature.

One study identified (Z)-3,5,4'-trimethoxystilbene as a potent anti-mitotic agent that inhibits tubulin polymerization, a mechanism relevant to cancer therapy. However, this study did not investigate its potential to protect non-tumoral cells from radiation damage. The focus of existing preclinical research on trimethoxystilbene isomers, both cis and trans, has predominantly been on their efficacy as anticancer agents, exploring their impact on cancer cell proliferation, apoptosis, and metastasis.

Therefore, a significant gap exists in the scientific literature regarding the specific radioprotective capabilities of this compound in non-tumoral cells. Future preclinical studies would be necessary to investigate this potential therapeutic application and to generate the data required for a comprehensive understanding of its effects. Such studies would need to assess various endpoints of radiation damage in normal tissues and cells, including DNA damage, apoptosis, and long-term tissue function, following exposure to ionizing radiation in the presence and absence of this compound.

Comparative Pharmacological and Biological Assessments

Differential Efficacy and Potency Between cis- and trans-Trismethoxy Resveratrol (B1683913)

The geometric orientation of the stilbene (B7821643) backbone in trismethoxy resveratrol results in significant differences in biological activity between the cis and trans isomers. Research indicates that the cis conformation, (Z)-3,5,4'-trimethoxystilbene, exhibits markedly higher potency in certain therapeutic contexts compared to its trans counterpart.

In studies involving human colon cancer Caco-2 cells, cis-trismethoxy resveratrol demonstrated profoundly greater antiproliferative activity. At a concentration of 0.3 µM, the cis isomer achieved 80% growth inhibition and was found to be 100-fold more active than resveratrol. nih.gov Crucially, the study also revealed that the cis conformation of trismethoxy resveratrol was 100-fold more potent than the trans isomer in this cell line. nih.gov

Further research on breast cancer cell lines (MCF-7) and a non-cancerous breast epithelial cell line (MCF-10A) corroborated the superior potency of the cis isomer. In these studies, this compound displayed greater cytotoxic and genotoxic effects than trans-trismethoxy resveratrol. olemiss.edu The enhanced activity of the cis isomer is reflected in its lower half-maximal inhibitory concentration (IC50) values, as detailed in the table below.

Table 1: Comparative Cytotoxicity (IC50) of cis- and trans-Trismethoxy Resveratrol in Breast Cell Lines

CompoundMCF-7 (Breast Cancer) IC50MCF-10A (Non-cancerous) IC50Source
This compound42.2 µM16.2 µM olemiss.edu
trans-Trismethoxy Resveratrol59.5 µM45.7 µM olemiss.edu

The data indicate that a lower concentration of the cis isomer is required to achieve a cytotoxic effect in these cell lines, highlighting its superior potency over the trans form. olemiss.edu This difference is critical, as the trans form of stilbenes is often considered the more stable and therapeutically effective isomer. mdpi.com However, in the case of trismethoxy resveratrol's antiproliferative effects, the cis geometry appears to confer a significant advantage.

Comparative Analysis with Unmodified Resveratrol

The methylation of resveratrol's hydroxyl groups to form this compound significantly alters its pharmacological properties, leading to notable differences in its pharmacokinetic profile and therapeutic index.

The substitution of hydroxyl groups with methoxy (B1213986) groups in resveratrol derivatives is a common strategy to improve bioavailability. nih.govnih.govresearchgate.net Methoxy groups reduce the molecule's susceptibility to rapid phase II metabolism (glucuronidation and sulfation) in the intestine and liver, which is a primary reason for the low bioavailability of unmodified resveratrol. eajm.org

While this modification generally enhances pharmacokinetic parameters, the specific case of this compound presents a more complex picture, particularly concerning its oral absorption. Pharmacokinetic studies in rats have shown that the oral bioavailability of the Z-isomer (cis) is problematic. mdpi.com In contrast, the E-isomer (trans-3,4′,5-trimethoxystilbene) was absorbed rapidly after oral administration, demonstrating an absolute bioavailability of 54.9 ± 28.1%. mdpi.com This same study noted that, compared to resveratrol, trans-trismethoxy resveratrol had greater plasma exposure, a longer elimination half-life, and lower clearance. mdpi.com

Despite its poor oral bioavailability, this compound has shown potential for other routes of administration. An in-silico analysis predicted that this compound has a high permeability coefficient (log Kp = -5.03), suggesting it has a better potential for transdermal absorption compared to unmodified resveratrol (log Kp = -5.47). mdpi.com

Table 2: Comparative Pharmacokinetic and Permeability Parameters

ParameterThis compoundtrans-Trismethoxy ResveratrolUnmodified ResveratrolSource
Oral BioavailabilityProblematic54.9 ± 28.1%Low (<1%) mdpi.com
Predicted Skin Permeability (log Kp)-5.03Not Available-5.47 mdpi.com

The therapeutic index, a measure of a drug's safety margin, is determined by the ratio between its therapeutic and toxic doses. A direct comparison of the therapeutic indices of this compound and unmodified resveratrol is challenging due to a lack of comprehensive toxicology data. However, an analysis of their respective potencies provides some insight.

This compound has been identified as a potent anti-mitotic agent, demonstrating significant antiproliferative effects at sub-micromolar concentrations. nih.gov For instance, it inhibited the growth of Caco-2 cancer cells by 80% at a concentration of 0.3 µM and completely arrested growth at 0.4 µM, making it approximately 100-fold more potent than unmodified resveratrol in this model. nih.gov The compound exerts this effect by inhibiting tubulin polymerization, with an IC50 value of 4 µM. nih.govmedchemexpress.com

Given that this compound achieves its therapeutic effect at significantly lower concentrations than resveratrol, it may possess a more favorable therapeutic index, assuming its toxicity is not proportionally higher. In-silico toxicity predictions have suggested that this compound has a lower risk for eye corrosion compared to resveratrol, although both showed a high risk for eye irritation. mdpi.com The enhanced potency of the methylated derivative means that a smaller quantity is needed for a biological effect, which could potentially lead to a wider margin between efficacy and toxicity compared to the parent compound.

Advanced Research Methodologies and Analytical Approaches

Quantitative and Qualitative Cellular Assays

Cellular assays are fundamental in determining the effects of cis-trismethoxy resveratrol (B1683913) on cancer cells, providing critical data on its antiproliferative and pro-apoptotic properties.

Cell Viability Assays To quantify the cytotoxic effects of cis-trismethoxy resveratrol, researchers employ various cell viability assays. These include the MTT, XTT, Alamar Blue, and MTS assays, which measure the metabolic activity of living cells. Studies have shown that this compound is a potent inhibitor of cell growth across multiple cancer cell lines. For instance, it is reportedly 100-fold more active than resveratrol in inhibiting the proliferation of human colon cancer Caco-2 cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, have been determined for several cell lines, highlighting its enhanced potency compared to its parent compound, resveratrol, and its trans-isomer. nih.gov

Cell LineAssay TypeIC50 ValueReference
Jurkat T cells (JT/Neo)MTT0.08 µM nih.gov
MCF-7 (Breast Cancer)XTT42.2 µM nih.gov
MCF-10A (Non-tumoral Breast)XTT16.2 µM nih.gov
B16-F10 (Melanoma)Alamar Blue~1 µM medchemexpress.com
This table is interactive. Sort by clicking column headers.

Apoptosis Detection The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The pro-apoptotic activity of this compound is commonly assessed using flow cytometry combined with specific staining techniques, such as Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent agent that stains the DNA of cells with compromised membranes, characteristic of late apoptosis or necrosis.

Research indicates that this compound effectively induces apoptosis. For example, treatment of Jurkat T cells with the compound leads to a time-dependent increase in the apoptotic sub-G1 cell population. nih.gov This induction of apoptosis is often linked to the activation of the intrinsic mitochondrial pathway, which can be further investigated by measuring changes in the mitochondrial membrane potential (Δψm) using fluorescent dyes like DiOC6. nih.gov Studies in MCF-7 and MCF-10A cell lines have also confirmed an increased frequency of apoptosis following treatment. nih.gov

Cell Cycle Flow Cytometry Analysis of the cell cycle provides insight into how a compound affects cell division and proliferation. This is typically performed by staining cells with a DNA-intercalating dye like propidium iodide (PI) and analyzing the DNA content of individual cells using flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Multiple studies have demonstrated that this compound causes significant perturbations in the cell cycle. A common finding is the accumulation of cells in the G2/M phase, which indicates a blockage at or before mitosis. nih.govscienceopen.com In human Jurkat T cells, treatment with this compound leads to prometaphase arrest, a specific halt within the M-phase of the cell cycle. nih.govmdpi.com This anti-mitotic effect is a cornerstone of its anticancer activity.

Cell LineEffectConcentrationReference
Jurkat T cellsPrometaphase Arrest0.25 µM nih.gov
MCF-7G2/M Accumulation2.5 µM nih.gov
MCF-10AG2/M Accumulation2.5 µM nih.gov
This table is interactive. Sort by clicking column headers.

Biochemical Assays for Protein-Compound Interactions

To understand the direct molecular targets of this compound, biochemical assays are employed to study its interaction with specific proteins.

Tubulin Polymerization Assays A primary mechanism of action for this compound is the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This is investigated using tubulin polymerization assays. In these cell-free assays, purified tubulin protein is induced to polymerize into microtubules, a process that can be monitored by measuring the increase in light absorbance or fluorescence.

This compound has been identified as a potent inhibitor of tubulin polymerization, with a reported IC50 value of 4 µM. medchemexpress.com By directly interfering with the assembly of α- and β-tubulin heterodimers into microtubules, the compound acts as an anti-mitotic agent, leading to the cell cycle arrest and apoptosis observed in cellular assays. medchemexpress.comnih.gov This mechanism is similar to that of other well-known microtubule-targeting agents used in cancer therapy.

Molecular Biology Techniques

Molecular biology techniques are utilized to examine the downstream effects of this compound on gene expression, further clarifying its mechanism of action.

Gene Expression Analysis via RT-qPCR Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure the expression levels of specific genes. While studies focusing specifically on this compound are limited, research on resveratrol provides a framework for potential genetic targets. For example, resveratrol has been shown to modulate the expression of genes involved in inflammation and cell survival, such as downregulating the mRNA levels of NOS-2 and COX-2. nih.gov It can also affect the expression of key regulatory genes in signaling pathways like the PI3K/AKT pathway. nih.gov Future research using RT-qPCR could precisely determine how this compound alters the expression of genes controlling cell cycle progression (e.g., cyclins, CDKs), apoptosis (e.g., BCL-2 family members, caspases), and microtubule dynamics, providing a more detailed molecular picture of its effects.

Cytogenetic Analysis

Cytogenetic analysis is used to assess the impact of a compound on the chromosomes and genetic material of a cell, identifying potential genotoxic effects.

Micronucleus Test The micronucleus test is a widely used method for assessing chromosomal damage. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronuclei is an indicator of genotoxic events. Studies have shown that this compound can increase the frequency of micronuclei in Chinese Hamster Ovary (CHO-K1) and human liver cancer (HepG2) cells, demonstrating its genotoxic capabilities. nih.gov This genotoxicity is believed to contribute to its ability to reduce cancer cell proliferation and survival. nih.govscienceopen.com

Chromosomal Aberration Assays Chromosomal aberration assays provide a more detailed view of structural damage to chromosomes, such as breaks, deletions, or rearrangements. Cells are treated with the compound, arrested in metaphase, and their chromosomes are visualized to score for abnormalities. While direct studies on this compound are not widely available, its demonstrated ability to induce DNA damage and micronuclei suggests it may also cause chromosomal aberrations. nih.gov The induction of such damage can trigger cell cycle arrest and apoptosis, preventing the propagation of genetically unstable cells. nih.gov

In Silico Computational Approaches

Computational methods offer a powerful, predictive approach to study compound-protein interactions and identify potential biological targets before and alongside laboratory experiments.

Molecular Docking for Target Identification and Binding Affinity PredictionMolecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand, like this compound, and a protein target. For cis-stilbenes, a primary target for docking simulations is the colchicine-binding site on β-tubulin.nih.gov

By simulating the binding of this compound to this site, researchers can estimate the binding affinity (often expressed as a binding energy score) and visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. These simulations can help explain the potent tubulin polymerization inhibitory activity observed in biochemical assays and guide the design of new, even more potent, analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.meslideshare.net In the context of drug discovery and development, QSAR is an indispensable tool for predicting the activity of novel molecules, optimizing lead compounds, and understanding the physicochemical properties that govern a compound's efficacy. tandfonline.comnih.gov For this compound, while specific and detailed QSAR models are not extensively available in publicly accessible literature, the principles of this methodology can be applied to understand its activity based on studies of analogous stilbene (B7821643) derivatives.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its molecular structure. fiveable.me By quantifying structural features through molecular descriptors, it is possible to develop a predictive model. The general workflow of a QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. For a hypothetical QSAR study of this compound, this would involve a dataset of stilbene derivatives with varying methoxy (B1213986) substitutions.

Molecular Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors numerically represent various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to generate a mathematical equation that correlates the molecular descriptors with the biological activity. fiveable.me

Model Validation: The developed model is rigorously validated to assess its statistical significance, robustness, and predictive power. wikipedia.orgbasicmedicalkey.com This is typically done through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. basicmedicalkey.comtaylorfrancis.com

Molecular Descriptors Relevant to this compound

For a compound like this compound, several classes of molecular descriptors would be pertinent in a QSAR study:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu The methoxy groups in this compound, being electron-donating, would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area, as well as specific parameters like molar refractivity, are important for understanding how the compound fits into a biological target.

Hydrophobic Descriptors: Lipophilicity, often quantified by LogP (the logarithm of the partition coefficient between octanol and water), is a critical factor in a drug's ability to cross cell membranes. The three methoxy groups would increase the lipophilicity of the resveratrol scaffold.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide highly detailed information about the electronic structure, reactivity, and other properties of the molecule. ucsb.edu

Illustrative QSAR Data and Model

Due to the absence of specific published QSAR studies for this compound, the following tables are presented for illustrative purposes to demonstrate the structure of a QSAR dataset and the results of a hypothetical model.

Table 1: Hypothetical Dataset for a QSAR Study of Stilbene Analogs

This interactive table showcases a hypothetical dataset that could be used for a QSAR study. It includes this compound and other similar compounds, along with their theoretical biological activity and calculated molecular descriptors.

CompoundpIC50LogPMolecular WeightMolar Refractivity
Resveratrol5.203.10228.2465.45
cis-Resveratrol (B22520)5.153.05228.2465.40
Pterostilbene6.503.80256.2974.80
cis-Pterostilbene6.453.75256.2974.75
This compound 7.10 4.20 270.32 79.50
3,4',5-trimethoxy-trans-stilbene7.154.25270.3279.55
3,5-dimethoxy-stilbene6.103.50240.2970.10
4'-methoxy-stilbene5.503.30210.2662.20

Detailed Research Findings from Hypothetical QSAR Modeling

Following the development of a QSAR model using the hypothetical data, a mathematical equation would be generated. For instance, a multiple linear regression model might take the form:

pIC50 = β₀ + β₁(LogP) + β₂(Molecular Weight) + β₃(Molar Refractivity)

The coefficients (β) would indicate the direction and magnitude of the influence of each descriptor on the biological activity. A positive coefficient for LogP, for instance, would suggest that increasing lipophilicity leads to higher activity within the studied range of compounds.

The performance of such a model is evaluated using several statistical metrics, as illustrated in the hypothetical summary below.

Table 2: Hypothetical Statistical Results of a QSAR Model

This interactive table summarizes the statistical validation of a hypothetical QSAR model, providing insights into its predictive power and reliability.

Statistical ParameterValueDescription
r² (Coefficient of Determination)0.92Indicates that 92% of the variance in the biological activity is explained by the model.
q² (Cross-validated r²)0.85A measure of the model's internal predictive ability, obtained through cross-validation.
Standard Error of Estimate (SEE)0.15Represents the average deviation of the predicted values from the experimental values.
F-statistic85.6Indicates the overall statistical significance of the model.

In this hypothetical model, the high values of r² and q² would suggest a robust and predictive QSAR model. uniroma1.it The low standard error would indicate a good fit of the model to the data. Such a model could then be used to predict the activity of other, as-yet-unsynthesized stilbene derivatives, thereby guiding future drug design efforts. The insights gained from the model would help in understanding the key structural features required for the desired biological activity. For instance, the model might reveal that a certain combination of lipophilicity and molecular size is optimal for the activity of these compounds.

Future Directions and Translational Research Perspectives

Identification of Novel Molecular Targets and Signaling Pathways

Current research has firmly established that cis-trismethoxy resveratrol's primary molecular target is tubulin. By inhibiting tubulin polymerization, the compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. nih.govmedchemexpress.comnih.govnih.gov A key study in human Jurkat T cells has elucidated a downstream signaling cascade initiated by this event, characterized by prolonged activation of Cyclin-Dependent Kinase 1 (CDK1). nih.govnih.gov This sustained CDK1 activation is crucial for inducing the intrinsic mitochondrial apoptotic pathway, a process involving the activation of BAK (BCL2 Antagonist/Killer). nih.govnih.gov Notably, this apoptotic induction is independent of the extrinsic death receptor-dependent pathway. nih.gov

Further investigations have shown that cis-trismethoxy resveratrol (B1683913) can also down-regulate the expression of β-tubulin and Pleckstrin Homology Domain-Interacting Protein (PHIP), a marker associated with metastatic melanoma, in B16 F10 mouse melanoma cells. nih.gov Additionally, in human colon cancer Caco-2 cells, it has been observed to inhibit ornithine decarboxylase and S-adenosylmethionine decarboxylase activities, leading to the depletion of polyamines essential for cancer cell growth. nih.gov

Despite these findings, the landscape of molecular interactions for this compound is likely more complex. Future research should prioritize the identification of novel molecular targets and signaling pathways to broaden our understanding of its cellular effects.

Key Research Questions:

Beyond tubulin, what other cellular proteins does this compound directly bind to and modulate?

Does the compound influence other signaling pathways involved in cell proliferation, survival, and metastasis, independent of its effect on microtubules?

How does the signaling cascade initiated by this compound vary across different cancer types?

Advanced proteomics and genomics approaches, such as affinity chromatography-mass spectrometry and CRISPR-Cas9 screening, could be employed to uncover new binding partners and essential genes for its cytotoxic activity.

Investigation of Synergistic Therapeutic Combinations

The potential of this compound as a combination therapy agent remains largely unexplored. While its parent compound, resveratrol, has been shown to act synergistically with various chemotherapeutic drugs, there is a scarcity of data specifically on this compound. Given its potent anti-mitotic activity, it is plausible that it could enhance the efficacy of other anticancer agents.

Future studies should systematically investigate synergistic combinations with:

Standard Chemotherapeutic Agents: Combining this compound with DNA-damaging agents or other classes of anti-mitotic drugs could lead to enhanced tumor cell killing and potentially overcome drug resistance.

Targeted Therapies: Exploring combinations with inhibitors of key oncogenic pathways (e.g., PI3K/Akt, MAPK) could reveal powerful synergistic interactions.

Immunotherapies: Investigating whether this compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors would be a novel and important area of research.

These investigations should be conducted across a panel of cancer cell lines to identify promising combinations for further preclinical development.

Development of Advanced In Vivo Disease Models

A significant limitation in the current understanding of this compound is the complete lack of in vivo efficacy and pharmacokinetic data. While in vitro studies have demonstrated its high potency, its behavior and therapeutic effect in a complex biological system are unknown. nih.govnih.gov Research on resveratrol has utilized various animal models for conditions like ischemic stroke, osteoporosis, and depression, but no such studies have been published for its cis-trismethoxy derivative. frontiersin.orgplos.orgmdpi.com

Therefore, a critical next step is to establish and utilize advanced in vivo disease models to evaluate the therapeutic potential of this compound. This should include:

Xenograft and Syngeneic Mouse Models: To assess the anti-tumor efficacy of this compound in various cancer types.

Patient-Derived Xenograft (PDX) Models: To evaluate its effectiveness in a more clinically relevant setting that better reflects human tumor heterogeneity.

Pharmacokinetic and Pharmacodynamic Studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to correlate its concentration with its biological effects in vivo.

These studies are indispensable for establishing a proof-of-concept for its therapeutic utility and for guiding its potential clinical development.

Addressing Remaining Research Gaps for Potential Clinical Advancement

For this compound to move towards clinical application, several fundamental research gaps must be addressed. The current body of literature, while promising, is nascent and focused on a narrow range of in vitro activities.

Major Research Gaps:

Bioavailability and Metabolism: The poor bioavailability of resveratrol is a well-documented challenge for its clinical use. mdpi.comnih.gov While methylation is a strategy to improve bioavailability, the specific pharmacokinetic profile of this compound in vivo is unknown.

Comparative Efficacy: While some studies suggest this compound is more potent than trans-resveratrol in vitro, comprehensive comparative studies are needed to confirm this and to understand the structural basis for this difference. nih.govnih.gov

Long-term Effects and Toxicity: There is no information on the long-term effects or potential toxicity of this compound in vivo.

Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for its long-term clinical success.

Future research efforts should be directed at systematically addressing these gaps. A thorough understanding of its in vivo behavior, safety profile, and mechanisms of action is a prerequisite for any consideration of clinical trials. The journey from a promising preclinical compound to a clinically effective therapeutic is long and requires a rigorous and comprehensive research strategy.

Q & A

Q. What are the primary mechanisms underlying the anticancer activity of cis-trismethoxy resveratrol (cis-3M-RES)?

cis-3M-RES exerts cytotoxic effects primarily by inhibiting microtubule polymerization (IC50 = 4 μM), leading to mitotic arrest in cancer cells. This disruption of tubulin dynamics prevents proper spindle formation, triggering apoptosis via intrinsic mitochondrial pathways. Methodologically, researchers should employ tubulin polymerization assays (e.g., fluorescence-based turbidity measurements) and cell cycle analysis (flow cytometry with propidium iodide staining) to validate these effects .

Q. How does cis-3M-RES compare to resveratrol in terms of chemopreventive potency?

cis-3M-RES demonstrates ~100-fold higher cytotoxicity than resveratrol in human tumor cell lines, attributed to its methoxy groups enhancing metabolic stability and tubulin-binding affinity. To compare efficacy, researchers should conduct parallel dose-response assays (e.g., MTT or CellTiter-Glo) across multiple cancer models, ensuring standardized conditions for IC50 calculations .

Q. What experimental models are optimal for studying cis-3M-RES bioavailability and metabolism?

While cis-3M-RES-specific pharmacokinetic data are limited, resveratrol’s rapid metabolism (sulfation/glucuronidation) suggests similar challenges. Use murine models with subcutaneous xenografts or organoids to assess tissue distribution. Advanced methodologies like LC-MS/MS can quantify parent compounds and metabolites in plasma/tissue homogenates .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of cis-3M-RES?

Discrepancies may arise from poor bioavailability or off-target effects in complex physiological environments. Implement pharmacokinetic-pharmacodynamic (PK-PD) modeling paired with nanoparticle-based delivery systems (e.g., liposomes) to enhance solubility and target specificity. Validate using orthotopic tumor models and multi-omics profiling to track drug accumulation and mechanism-specific biomarkers .

Q. What methodologies elucidate the role of apoptosis pathways in cis-3M-RES-induced cytotoxicity?

Caspase activation assays (e.g., Caspase-Glo 3/7) and mitochondrial membrane potential measurements (JC-1 staining) can confirm intrinsic apoptosis. For pathway-specific analysis, use siRNA knockdown of pro-apoptotic proteins (e.g., Bax/Bak) or inhibitors of caspase-8. Transcriptomic profiling (RNA-seq) further identifies downstream targets like Bcl-2 family regulators .

Q. How do structural modifications (e.g., methoxy groups) influence cis-3M-RES activity compared to trans-resveratrol isomers?

The cis-configuration and methoxy substitutions enhance steric interactions with tubulin’s colchicine-binding site, improving stability and potency. Employ molecular docking simulations (AutoDock Vina) and comparative NMR/X-ray crystallography to map binding affinities. Validate with competitive binding assays using labeled tubulin .

Q. What strategies optimize the synthesis and purification of cis-3M-RES for reproducible research?

Use Box-Behnken experimental design to refine reaction parameters (temperature, solvent ratio, catalyst concentration). Supercritical CO2 extraction or preparative HPLC (C18 columns, methanol/water gradients) ensures high purity (>95%). Characterize products via NMR (1H/13C) and HRMS .

Q. How can researchers address conflicting data on cis-3M-RES’s selectivity for cancer versus normal cells?

Conduct comparative cytotoxicity screens using non-transformed cell lines (e.g., HEK293) and primary cultures. Mechanistic studies should assess tubulin isoform expression (βIII-tubulin vs. βI) via qPCR/Western blot. Single-cell RNA-seq can identify differential stress response pathways in malignant vs. normal cells .

Methodological Considerations

  • Tubulin Polymerization Assays : Use purified tubulin (≥90% purity) and monitor polymerization kinetics at 37°C via absorbance (350 nm) .
  • Apoptosis Detection : Combine Annexin V-FITC/PI staining with live-cell imaging to distinguish early/late apoptotic stages .
  • Bioavailability Enhancement : Test cyclodextrin complexes or PEGylated liposomes to improve aqueous solubility .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Trismethoxy resveratrol
Reactant of Route 2
Reactant of Route 2
cis-Trismethoxy resveratrol

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